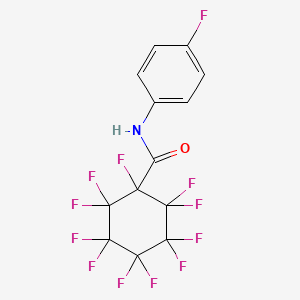![molecular formula C16H16N2O7S2 B11100871 4-({3-[(3-Nitrophenyl)sulfonyl]phenyl}sulfonyl)morpholine](/img/structure/B11100871.png)
4-({3-[(3-Nitrophenyl)sulfonyl]phenyl}sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({3-[(3-Nitrophenyl)sulfonyl]phenyl}sulfonyl)morpholine is a complex organic compound with the molecular formula C₁₆H₁₆N₂O₇S₂ It features a morpholine ring substituted with two sulfonyl groups, each attached to a phenyl ring, one of which is further substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[(3-Nitrophenyl)sulfonyl]phenyl}sulfonyl)morpholine typically involves multiple steps:
Nucleophilic Aromatic Substitution: The initial step often involves the reaction of 3-nitrobenzenesulfonyl chloride with a phenylsulfonyl-substituted morpholine under basic conditions.
Sulfonylation: The intermediate product is then subjected to further sulfonylation to introduce the second sulfonyl group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-({3-[(3-Nitrophenyl)sulfonyl]phenyl}sulfonyl)morpholine can undergo several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used to replace the sulfonyl groups under basic conditions.
Major Products
Reduction: The major product of the reduction reaction is the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted morpholine derivatives can be obtained.
Scientific Research Applications
4-({3-[(3-Nitrophenyl)sulfonyl]phenyl}sulfonyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including kinase inhibitors and antimicrobial agents.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-({3-[(3-Nitrophenyl)sulfonyl]phenyl}sulfonyl)morpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C16H16N2O7S2 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
4-[3-(3-nitrophenyl)sulfonylphenyl]sulfonylmorpholine |
InChI |
InChI=1S/C16H16N2O7S2/c19-18(20)13-3-1-4-14(11-13)26(21,22)15-5-2-6-16(12-15)27(23,24)17-7-9-25-10-8-17/h1-6,11-12H,7-10H2 |
InChI Key |
AFELQHMTZXVKMI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide](/img/structure/B11100791.png)

![3,6-Bis{[2-(cyclohexylsulfanyl)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11100802.png)
![N-{2-[(2,6-dinitrophenyl)sulfanyl]ethyl}aniline](/img/structure/B11100804.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B11100811.png)
![N-(2,5-dimethylphenyl)-2-(2-methoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B11100813.png)
![3-(5-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11100818.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11100839.png)


![N-[(E)-(3,4-dichlorophenyl)methylidene]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11100852.png)
![2-(2-methylphenyl)-N-[(E)-phenylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B11100861.png)
![4-amino-N'-{(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B11100862.png)
![4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl acetate](/img/structure/B11100864.png)
